N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide
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Description
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H14N4OS and its molecular weight is 298.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Polyfunctionalized Heterocycles
Research indicates that compounds related to "N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide" play a critical role in the synthesis of densely functionalized pyrroles and thiophenes. These compounds are derived from reactions involving imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes. This process allows for the efficient and orthogonal synthesis of these heterocycles, which are challenging to obtain through other chemical means (Cheng, Peng, & Li, 2010).
Antimycobacterial Activity
Further studies have explored the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, showcasing their significant antimycobacterial activity. The research highlights the structural optimization of these compounds, leading to enhanced activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis strains. This indicates the potential of such compounds in developing new therapeutic agents (Lv et al., 2017).
Cellular Permeability Studies
Investigations into the cellular permeability of DNA-binding pyrrole-imidazole polyamides have provided insights into the structural features that influence their ability to penetrate cells. Such studies are crucial for understanding how these compounds can be effectively utilized in targeting specific DNA sequences within mammalian cells, highlighting the importance of linker length and composition in enhancing cellular uptake (Liu & Kodadek, 2009).
Development of VEGFR Inhibitors
Research has also focused on the development of scalable synthesis methods for compounds like "N,2-dimethyl-6-(2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yloxy)benzo[b]thiophene-3-carboxamide," which act as VEGFR inhibitors. This work emphasizes the importance of developing efficient synthetic routes for the large-scale production of such inhibitors, which are critical in cancer therapy (Scott et al., 2006).
Photochemical Studies
Diarylethene derivatives with imidazo[1,2-a]pyridine rings have been studied for their photochromic properties. These studies provide valuable insights into the design of photoresponsive materials, showcasing how structural modifications can impact the photochemical behaviors of these compounds, including reversible ring-closure reactions and isomerization processes (Nakayama, Hayashi, & Irie, 1991).
Properties
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-15(13-5-3-11-21-13)18-8-10-19-9-7-17-14(19)12-4-1-2-6-16-12/h1-7,9,11H,8,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHMGQFVAVQSHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.